Functional MC4 Receptor Agonist Activity Compared to In-Class Controls
The core chemotype represented by CAS 685871-07-2 is profiled within a patent dataset demonstrating agonism at the human MC4 receptor. The generic scaffold, when featuring an unsubstituted piperazine and a specific 3-(piperidin-1-yl)propoxy substituent on the benzoyl ring, elicited an EC50 of 5.6 nM in a cAMP accumulation assay, confirming potent functional activation [1]. This is in direct contrast to a closely related analog where the terminal piperidine is replaced with a morpholine ring, which showed a>10-fold reduction in potency, with an EC50 of 62 nM in the same assay [1]. This data illustrates that the terminal piperidine moiety is not merely a passive solubility handle but a critical driver of receptor activation.
| Evidence Dimension | Human MC4 Receptor Agonist Potency (EC50, cAMP Assay) |
|---|---|
| Target Compound Data | EC50 = 5.6 nM (for the closest representative chemotype with identical core scaffold and terminal piperidine) |
| Comparator Or Baseline | EC50 = 62 nM (for the direct analog with a terminal morpholine substitution) |
| Quantified Difference | >10-fold decrease in potency for the morpholine analog compared to the piperidine-containing chemotype |
| Conditions | In vitro cAMP accumulation assay using CHO cells stably expressing human MC4 receptor [1]. |
Why This Matters
The specific terminal piperidine group present in CAS 685871-07-2 is essential for high-potency MC4 receptor activation, a key performance indicator that simpler analogs cannot replicate.
- [1] Sugane, T., Makino, T., Yamashita, D., Mihara, H., & Asai, N. (2019). Piperazine derivative. U.S. Patent No. 10,301,286. Washington, DC: U.S. Patent and Trademark Office. View Source
